7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one

CYP2A6 Coumarin 7-Hydroxylation Isoform Selectivity

7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one (CAS: 2270908-49-9) is a synthetic polyheterocyclic compound featuring a coumarin core with a 4-pyridinyl substituent and a 7,8-dihydroxy (daphnetin-type) motif. This scaffold merges the metal-chelating and hydrogen-bonding capacity of the catechol unit with the electron-deficient pyridine ring, a pharmacophore combination that has been independently validated in patents for anticancer chromene compounds.

Molecular Formula C14H9NO4
Molecular Weight 255.22 g/mol
Cat. No. B8130164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one
Molecular FormulaC14H9NO4
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=CC(=O)O2)C3=CC=NC=C3)O)O
InChIInChI=1S/C14H9NO4/c16-11-2-1-9-10(8-3-5-15-6-4-8)7-12(17)19-14(9)13(11)18/h1-7,16,18H
InChIKeyHXAJSJYICFHSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one: A Privileged 4-Pyridyl-Daphnetin Scaffold for Targeted CYP and Kinase Research


7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one (CAS: 2270908-49-9) is a synthetic polyheterocyclic compound featuring a coumarin core with a 4-pyridinyl substituent and a 7,8-dihydroxy (daphnetin-type) motif . This scaffold merges the metal-chelating and hydrogen-bonding capacity of the catechol unit with the electron-deficient pyridine ring, a pharmacophore combination that has been independently validated in patents for anticancer chromene compounds [1]. It is a close structural analog of the natural product daphnetin (7,8-dihydroxycoumarin), but the 4-pyridyl substitution introduces a basic nitrogen that can significantly alter target engagement, selectivity, and pharmacokinetic properties relative to simple 4-phenyl or unsubstituted coumarins [2].

Why 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one Cannot Be Replaced by Generic 4-Arylcoumarins for CYP2A6 and Kinase Selectivity Studies


Generic substitution of 4-aryl-7,8-dihydroxycoumarins is unreliable because the electronic nature of the 4-substituent dictates both potency and selectivity profiles. In CYP2A6 inhibition studies, the rank order of inhibitory potency is exquisitely sensitive to the position and number of hydroxyl groups, with the 7,8-dihydroxy configuration conferring a distinct, moderate inhibition profile (IC50 = 4.61 µM) compared to the more potent 6,7-dihydroxy isomer (IC50 = 0.39 µM) [1]. Introducing a 4-pyridinyl group introduces a basic nitrogen that can participate in critical hydrogen-bonding interactions within enzyme active sites, as demonstrated by the potent kinase inhibition and antiproliferative activities of related 4-aryl analogs . A 4-phenyl or 4-methyl analog lacks this key heteroatom, potentially missing crucial binding interactions and rendering findings non-transferable across in-class compounds.

7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one: Quantitative Differentiation Evidence Against Closest Analogs


CYP2A6 Isoform Selectivity: 7,8-Dihydroxy Configuration Confers a 4.6 µM Inhibitory Profile Distinct from Potent 6,7-Dihydroxy Isomers

The 7,8-dihydroxycoumarin core of the target compound provides a moderate CYP2A6 inhibitory profile (IC50 = 4.61 µM, Ki = 3.02 µM in human liver microsomes) that is approximately 12-fold less potent than the 6,7-dihydroxycoumarin isomer (IC50 = 0.39 µM, Ki = 0.25 µM) [1]. This distinct potency window is critical for studies requiring partial CYP2A6 inhibition without complete suppression, a balance that the 6,7-isomer cannot provide. The 4-pyridyl group is expected to further modulate this interaction via its basic nitrogen, differentiating the target from the simple 7,8-dihydroxycoumarin baseline.

CYP2A6 Coumarin 7-Hydroxylation Isoform Selectivity

Antiproliferative Potency in Breast Carcinoma: 4-Aryl Substituent Enables Sub-Micromolar Kinase-Dependent Cytotoxicity

In a series of 7,8-dihydroxy-4-arylcoumarins, the presence of a 4-aryl group was essential for sub-micromolar antiproliferative activity against MDA-MB-468 breast carcinoma cells, with lead compounds achieving IC50 values of 0.64–1.33 µM . These compounds also displayed broad-spectrum kinase inhibition (Flt-1, VEGFR2, RET, EGFR). The target compound's 4-pyridin-4-yl substituent, being isosteric to the 4-phenyl group but electronically distinct, is predicted to exhibit similar or enhanced kinase binding due to the pyridine nitrogen's capacity for additional hydrogen bonding .

Anticancer Kinase Inhibition Breast Carcinoma

GPCR Functional Switching: 7,8-Dihydroxy Acylation Converts Receptor Activation to Inhibition, a Feature Absent in 7-Hydroxy Monomers

A key structural feature of the 7,8-dihydroxycoumarin skeleton is its capacity for functional switching at G protein-coupled receptors (GPCRs). Acylation of the C-7 and C-8 hydroxyl groups converts GPCR activators into inhibitors, a modification that is not feasible with 7-hydroxycoumarin monomers [1]. The target compound, bearing both 7- and 8-hydroxyls, retains this derivatization potential, offering a chemical biology tool for probing GPCR signaling that is unavailable with simpler 7-hydroxy-4-pyridylcoumarin analogs.

GPCR Functional Selectivity Daphnetin Derivative

Patent-Backed Intellectual Property: 4-Pyridyl Chromene Compounds are Covered by a Distinct PCT Application for Anticancer Indications

A specific PCT application (WO2020261242) claims chromen-2-one compounds including 4-pyridinyl-substituted variants for use in treating cancer, with explicit priority dates of June 2019 [1]. This places the target compound within a proprietary chemical space distinct from generic 4-phenylcoumarins. For industrial users, this patent landscape signals that the 4-pyridyl series has been selected for development based on biological data not available for unsubstituted analogs, justifying its selection as a lead-like reference compound.

Patent Protection Anticancer Chromene

Kinase Profiling Breadth: 4-Aryl Analogs Inhibit a Panel of Oncogenic Kinases, a Profile Potentiated by the Pyridyl Heteroatom

The 7,8-dihydroxy-4-arylcoumarin scaffold inhibits a panel of kinases including Flt-1, VEGFR2, RET, and EGFR, a polypharmacology profile advantageous for anticancer activity . The 4-pyridinyl variant is expected to exhibit differential selectivity within this panel due to the pyridine nitrogen's ability to interact with the kinase hinge region. This contrasts with 4-phenyl analogs, where the absence of the heteroatom limits binding mode diversity. While direct kinase panel data for the 4-pyridyl compound are not yet publicly available, the scaffold precedent provides a strong rationale for its selection in kinase-focused screening cascades.

Kinase Panel VEGFR2 EGFR Polypharmacology

Antioxidant Capacity: 7,8-Dihydroxy Catechol Moiety Provides Superior Radical Scavenging Over 7-Hydroxy Monomers

The 7,8-dihydroxy (catechol) moiety of the target compound provides significantly stronger free radical scavenging activity than 7-hydroxycoumarin monomers, as demonstrated by the antioxidant properties of daphnetin and its derivatives . The 4-pyridyl substituent further influences this activity by modulating the electron density of the coumarin core through its electron-withdrawing effect, potentially fine-tuning the redox potential relative to 4-phenyl or 4-methyl analogs.

Antioxidant ROS Scavenging Catechol

7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


Nicotine Metabolism and CYP2A6 Probe Studies Requiring Moderate, Tunable Inhibition

The compound's 7,8-dihydroxycoumarin core delivers a moderate CYP2A6 IC50 of ~4.6 µM, making it an ideal tool for nicotine metabolism studies where complete enzyme inhibition would confound physiological interpretation [1]. The 4-pyridyl nitrogen provides an additional handle for pH-dependent solubility modulation, facilitating in vitro assay development. This contrasts sharply with the 6,7-dihydroxy isomer, which at 0.39 µM is too potent for partial inhibition paradigms.

Kinase Inhibitor Lead Discovery Leveraging Pyridyl-Hinge Binding in Oncology Programs

Based on the confirmed multi-kinase inhibition profile of 7,8-dihydroxy-4-arylcoumarins (Flt-1, VEGFR2, RET, EGFR), the 4-pyridyl variant is strategically positioned for kinase-focused screening cascades . The pyridine nitrogen can engage the conserved kinase hinge region, a binding mode not accessible to 4-phenyl analogs, offering a differentiated starting point for medicinal chemistry optimization in breast and epidermoid carcinoma programs.

GPCR Chemical Biology: Functional Switching via Dual-Hydroxyl Derivatization

The presence of both C-7 and C-8 hydroxyl groups enables acylation-induced functional switching from GPCR activator to inhibitor, a synthetic derivatization strategy unique to 7,8-dihydroxy scaffolds [2]. This positions the target compound as a versatile precursor for generating GPCR tool compound libraries, a capability that 7-hydroxy-4-pyridylcoumarin cannot provide due to its single derivatization site.

Antioxidant-Enzyme Inhibitor Dual-Mechanism Studies in Oxidative Stress Models

The catechol motif of the target compound provides intrinsic antioxidant activity while the 4-pyridyl group enables concurrent enzyme inhibition . This dual mechanism is valuable for oxidative stress research where both radical scavenging and target engagement need to be probed simultaneously, avoiding the need for separate compounds.

Quote Request

Request a Quote for 7,8-Dihydroxy-4-pyridin-4-yl-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.